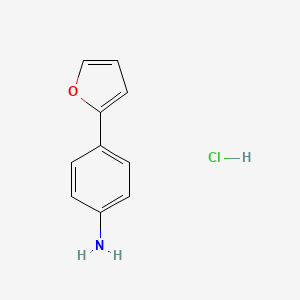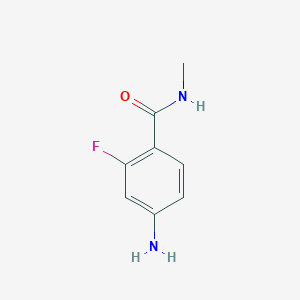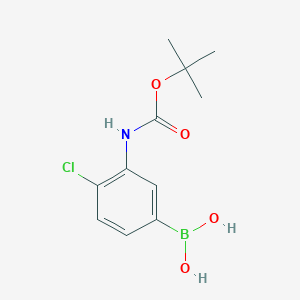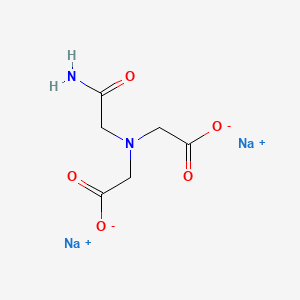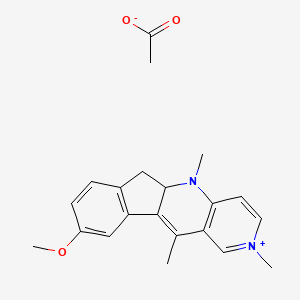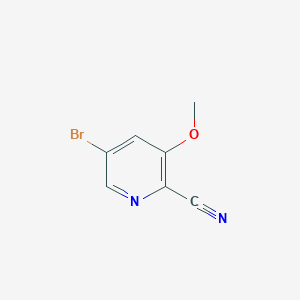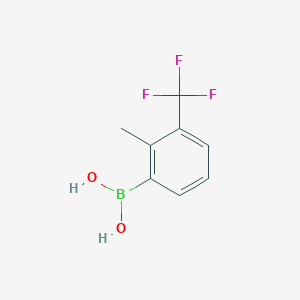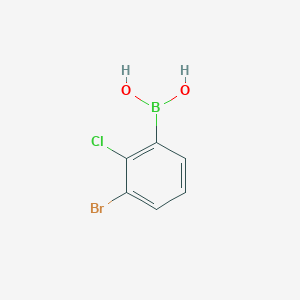
(3-Bromo-2-chlorophenyl)boronic acid
説明
(3-Bromo-2-chlorophenyl)boronic acid is a type of organoboron compound with the CAS Number: 352535-98-9 . It has a molecular weight of 235.27 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of borinic acids, a subclass of organoborane compounds to which (3-Bromo-2-chlorophenyl)boronic acid belongs, has seen recent advances . The main strategies to synthesize borinic acids involve either the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis
The InChI code for (3-Bromo-2-chlorophenyl)boronic acid is 1S/C6H5BBrClO2/c8-5-3-1-2-4 (6 (5)9)7 (10)11/h1-3,10-11H . This code provides a standard way to encode the compound’s molecular structure and formula, which is C6H5BBrClO2 .Chemical Reactions Analysis
Boronic acids, including (3-Bromo-2-chlorophenyl)boronic acid, are used in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst . Boronic acids are also susceptible to side reactions such as protodeboronation, oxidation, and palladium-catalyzed homocoupling .Physical And Chemical Properties Analysis
(3-Bromo-2-chlorophenyl)boronic acid is a solid substance . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Catalytic Applications in Organic Synthesis
Boronic acids, including derivatives like (3-Bromo-2-chlorophenyl)boronic acid, play a crucial role in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Kinzel, Zhang, and Buchwald (2010) demonstrated that boronic acids are essential for coupling processes with (hetero)aryl chlorides, bromides, and triflates, even under challenging conditions involving substrates that quickly deboronate. The development of precatalysts that form the active species under conditions where boronic acid decomposition is slow has been a significant advancement in this field, enabling reactions at room temperature or slightly elevated temperatures with excellent yields (Kinzel, Zhang, & Buchwald, 2010).
Boronic Acid in Lewis Acid Catalysis
Boronic acids are also notable for their role as Lewis acids in various reactions. For instance, Erker (2005) highlighted the use of tris(pentafluorophenyl)borane, a boronic acid derivative, as a catalyst in hydrometallation reactions, alkylations, and aldol-type reactions. This strong boron Lewis acid catalyzes tautomerizations and stabilizes less favored tautomeric forms, demonstrating the versatility of boronic acid compounds in catalysis (Erker, 2005).
Advances in Boron Chemistry
In the field of boron chemistry, boronic acids have been integral to the development of new reagents and reactions. Lawson and Melen (2017) reviewed the applications of tris(pentafluorophenyl)borane in borylation reactions and highlighted the progress in using novel borane and borocation compounds. These advancements have expanded the range of reactions and compounds attainable, indicating the evolving role of boronic acids in modern chemistry (Lawson & Melen, 2017).
Role in Enantioselective Catalysis
Boronic acids have been employed in enantioselective catalysis, as illustrated by Hashimoto, Gálvez, and Maruoka (2015). They discovered a new boronic acid catalysis enabling the aza-Michael addition of hydroxamic acid to quinone imine ketals, demonstrating how boronic acids can facilitate highly selective chemical transformations (Hashimoto, Gálvez, & Maruoka, 2015).
Applications in Polymer Chemistry
In polymer chemistry, boronic acids are useful for the modification and synthesis of various polymers. For example, Zhao et al. (2004) demonstrated the efficiency of boron-doped catalysts in degrading toxic organic pollutants under visible irradiation, showcasing the application of boronic acids in environmental chemistry and polymer modification (Zhao et al., 2004).
Chemosensory and Diagnostic Applications
Boronic acids are also used in developing chemosensors for detecting biological substances. Huang et al. (2012) discussed the use of boronic acid-based sensors for detecting carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, emphasizing their importance in diagnostic and sensing applications (Huang et al., 2012).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed and can cause skin and eye irritation and respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and ensuring adequate ventilation .
将来の方向性
Borinic acids, including (3-Bromo-2-chlorophenyl)boronic acid, have been used as biochemical tools for various purposes, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems . They have displayed interesting properties and reactivities, and their study is expected to continue to advance .
特性
IUPAC Name |
(3-bromo-2-chlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrClO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMXATUQDUMDGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659383 | |
| Record name | (3-Bromo-2-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-chlorophenyl)boronic acid | |
CAS RN |
352535-98-9 | |
| Record name | B-(3-Bromo-2-chlorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352535-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-2-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-bromo-2-chlorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride](/img/structure/B1521829.png)
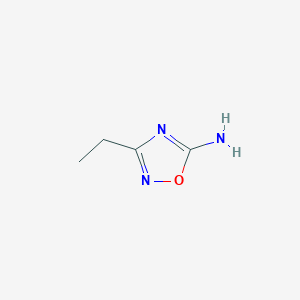
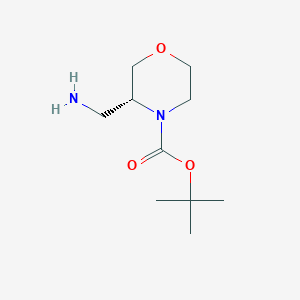
![4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulphonamide](/img/structure/B1521834.png)
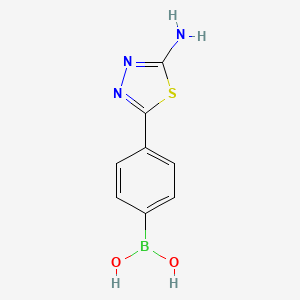
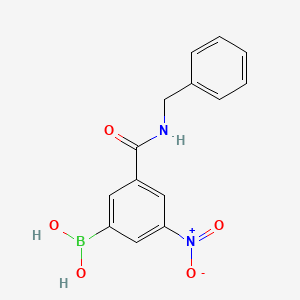
![Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1521840.png)
